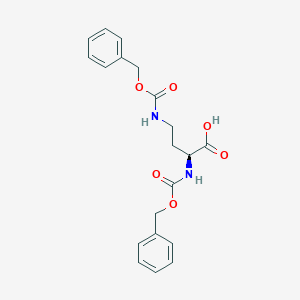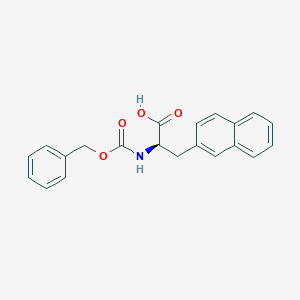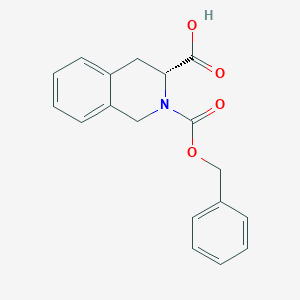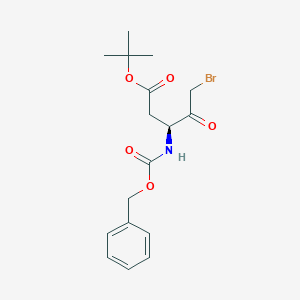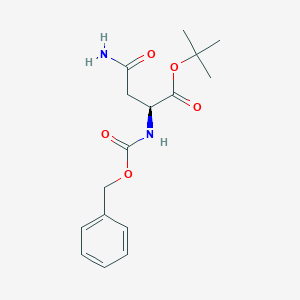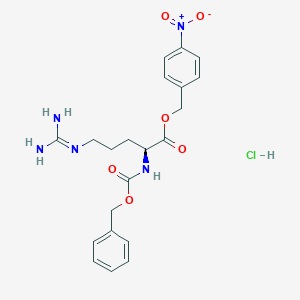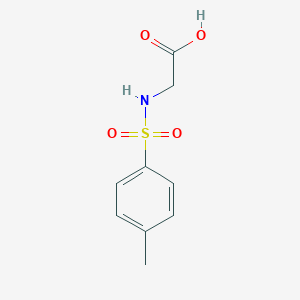
N-p-Tosylglycine
概要
説明
N-p-Tosylglycine is a derivative of glycine . It has a molecular formula of C9H11NO4S and an average mass of 229.253 Da . It is also known by other names such as N-[(4-Methylphenyl)sulfonyl]glycine .
Molecular Structure Analysis
The molecular structure of N-p-Tosylglycine consists of a tosyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methylphenyl group) attached to a glycine molecule .
Physical And Chemical Properties Analysis
N-p-Tosylglycine is a solid substance with a density of 1.4±0.1 g/cm³ . It has a boiling point of 430.0±55.0 °C at 760 mmHg and a flash point of 213.9±31.5 °C . The compound has a molar refractivity of 54.8±0.4 cm³ and a molar volume of 167.4±3.0 cm³ .
科学的研究の応用
Complexes with Lanthanide(III) Ions
N-p-tosylglycine monoanion (TsGlyH) complexes with lanthanide(III) ions, such as {[Ln(H2O)2(TsGlyH)3]m·nH2O} (Ln=La, Nd, Eu, Gd, Er, Yb), have been synthesized and characterized. These complexes exhibit a one-dimensional chain structure established via coordination of μ-carboxylate groups from N-p-tosylglycinate to the corresponding lanthanide(III) ions. They form two-dimensional networks through hydrogen bonding and further three-dimensional network structures via non-classical hydrogen bonding. Notably, these complexes show fluorescence quenching by Ln(III) ions and inhibit the growth of bacteria, indicating potential medicinal applications (Zhang et al., 2006).
Synthesis of Piperazinone Derivatives
N-tosylglycine allylamides have been used for the synthesis of diversely functionalized piperazinone derivatives through inter-intramolecular oxidative domino palladium-catalyzed reactions. This synthesis pathway has led to the creation of 5-chloromethyl- and 5-acetoxymethyl-substituted piperazinones, showcasing the chemical versatility of N-p-tosylglycine in synthetic organic chemistry (Broggini et al., 2015).
Synthesis of Dipeptides Containing α,β- Didehydroamino Acids
N-p-tosylglycine has been utilized in a new synthetic method for producing dipeptides containing α,β-didehydroamino acids. This method involves the reaction of peptides with an N-Boc- or N-Z-α-tosylglycine residue at the N-terminus with a variety of nitro compounds under basic conditions. The reaction yields nitro compound-adducts in good yields, followed by the elimination of nitrous acid from the adducts to afford the corresponding dipeptide containing α,β-didehydroamino acids. This methodology exhibits high (Z)-selectivity and can be applied to the synthesis of protected leucine enkephalin analogs (Shiraishi et al., 2004).
作用機序
Target of Action
N-p-Tosylglycine is a derivative of glycine
Mode of Action
They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
It has been suggested that amino acid derivatives can have beneficial effects as ergogenic dietary substances .
Safety and Hazards
N-p-Tosylglycine is classified as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for N-p-Tosylglycine are not mentioned in the search results, the field of synthetic chemistry, which includes the study and application of compounds like N-p-Tosylglycine, continues to evolve. Future directions in synthetic chemistry may include improving the efficiency of synthesis processes, making these processes more environmentally friendly, and creating new molecules and materials to support advancements in various scientific fields .
特性
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7-2-4-8(5-3-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKFCCZUCXYILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148355 | |
| Record name | N-4-Tosylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-p-Tosylglycine | |
CAS RN |
1080-44-0 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-Tosylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1080-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-4-Tosylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-Toluenesulfonyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-p-Tosylglycine interact with Lanthanide ions, and what structural features are formed?
A1: N-p-Tosylglycine acts as a multidentate ligand when interacting with Lanthanide (III) ions. It can coordinate through its carboxylate group in both a monodentate and a bridging bidentate manner. [] This bridging interaction, combined with the chelating ability of the carboxylate group, enables the formation of one-dimensional chain structures with the Lanthanide ions. These chains can further assemble into higher-order two-dimensional and even three-dimensional networks via hydrogen bonding involving water molecules and the sulfonyl oxygen atoms of N-p-Tosylglycine. []
Q2: What is the significance of the endoplasmic reticulum (ER) targeting ability of N-p-Tosylglycine in photodynamic therapy?
A2: The modification of upconversion nanoparticles with N-p-Tosylglycine allows for targeted delivery to the endoplasmic reticulum (ER) within cells. [] This precise targeting is crucial in enhancing the efficacy of photodynamic therapy (PDT) as it enables the in situ generation of reactive oxygen species (ROS) directly at the ER. This localized ROS production not only induces direct cell death but also triggers intense ER stress, leading to immunogenic cell death (ICD). [] This ICD is a highly desirable outcome in cancer therapy as it promotes anti-tumor immunity.
Q3: Has any biological activity been reported for N-p-Tosylglycine-containing complexes?
A3: Yes, studies on Lanthanide(III) complexes containing N-p-Tosylglycine demonstrated inhibiting effects against bacterial growth. [] This finding suggests the potential of these complexes as potential antibacterial agents, warranting further investigation.
Q4: What is the role of N-p-Tosylglycine in the synthesis of [Sm2(tsglyO)6(H2O)4]·3H2O?
A4: In the synthesis of the complex [Sm2(tsglyO)6(H2O)4]·3H2O, N-p-Tosylglycine (tsglyO) acts as a ligand, coordinating to Samarium (III) ions (Sm1; Sm2) through its oxygen atoms. [] It adopts both monodentate and chelating/bridging bidentate coordination modes, effectively linking the binuclear Samarium units into a 1D chain structure. [] This chain then assembles into a 3D supramolecular architecture through hydrogen bonding interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




